Tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate
Description
This compound is a bicyclic organic building block featuring a cyclopropane ring fused with a 4-hydroxypiperidine moiety and protected by a tert-butyl ester group. Its molecular structure combines steric protection (via the tert-butyl group) with polar functionality (hydroxyl and piperidine groups), making it valuable in pharmaceutical and materials chemistry as a synthetic intermediate.
Properties
IUPAC Name |
tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-11(2,3)17-10(15)12(4-5-12)13(16)6-8-14-9-7-13/h14,16H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQZQCBJYFSBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)C2(CCNCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropanecarboxylic acid with tert-butyl 4-hydroxypiperidinecarboxylate under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: : On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Large-scale reactors are employed, and the reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: : Tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: : In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: : The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. It is used to investigate the interactions between small molecules and biological targets.
Medicine: : In the medical field, tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate is explored for its potential therapeutic properties. It may be used in the development of new drugs for treating various diseases.
Industry: : The compound is utilized in the manufacturing of various industrial products, including polymers, coatings, and adhesives
Mechanism of Action
The mechanism by which tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related tert-butyl cyclopropane carboxylate derivatives, focusing on substituent effects and physicochemical properties:
*Molecular weight calculated based on formula.
Key Observations:
Substituent Effects on Reactivity and Yield: Bulky substituents (e.g., 3l’s 3,5-di-tert-butylstyryl) correlate with high yields (92%) and enantiomeric excess (86%) due to steric stabilization during synthesis . Electron-withdrawing groups (e.g., 3k’s cyano) reduce yield (49%), likely due to increased reaction sensitivity .
Chirality and Stereochemical Control :
- Styryl derivatives (3k, 3l, 3m) exhibit moderate-to-high enantiomeric excess (71–86%), achieved via asymmetric synthesis methods . The target compound’s 4-hydroxypiperidine group may similarly enable chirality, though its specific ee data are unavailable.
Functional Group Diversity: The hydroxypiperidine group in the target compound distinguishes it from halogenated (e.g., bromophenyl ) or nitrile-containing analogs (e.g., 3k ). tert-Butyl esters (common across all compounds) provide hydrolytic stability, facilitating handling and storage .
Physicochemical and Application-Based Comparisons
- Solubility and Polarity: The hydroxypiperidine moiety in the target compound likely improves aqueous solubility compared to non-polar analogs like 3l or bromophenyl derivatives .
- Thermal Stability : Bromophenyl derivatives (e.g., ) exhibit higher predicted boiling points (~326°C) due to aromatic stabilization, whereas the target compound’s aliphatic structure may lower thermal stability.
- Pharmaceutical Relevance : Piperidine derivatives are common in drug discovery (e.g., kinase inhibitors), suggesting the target compound’s utility in medicinal chemistry. Styryl analogs (3k–3m) may serve as photoactive ligands or materials precursors .
Biological Activity
Tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C₁₃H₁₉N₁O₃
- Molecular Weight : 239.29 g/mol
- CAS Number : 414910-15-9
The compound is believed to interact with various biological targets, primarily focusing on the central nervous system (CNS). It exhibits properties that suggest it may act as an inhibitor of specific enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase.
1. Neuroprotective Effects
Recent studies have indicated that this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. A study demonstrated that this compound significantly increased cell viability in astrocytes exposed to Aβ, suggesting a protective mechanism against oxidative stress and inflammation mediated by tumor necrosis factor-alpha (TNF-α) reduction .
2. Enzyme Inhibition
The compound has shown promising results as an inhibitor of AChE and β-secretase, which are critical in the pathogenesis of Alzheimer's disease. In vitro assays reported an IC₅₀ value of approximately 15.4 nM for β-secretase inhibition, indicating a potent effect . The inhibition of these enzymes contributes to the reduction of amyloid plaque formation, a hallmark of Alzheimer's pathology.
Study 1: In Vitro Neuroprotection
In a controlled laboratory setting, astrocytes were treated with Aβ followed by exposure to this compound. The results showed that the compound improved cell viability by approximately 62.98% compared to untreated controls, highlighting its potential as a neuroprotective agent against Aβ toxicity .
Study 2: In Vivo Efficacy
An in vivo study involving scopolamine-induced cognitive impairment in rats demonstrated that treatment with the compound resulted in improved cognitive function as assessed by behavioral tests. Although not statistically significant compared to standard treatments like galantamine, the results suggest potential therapeutic benefits that warrant further investigation .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
